molecular formula C10H8BF3N2O2 B14082080 (4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid

(4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14082080
M. Wt: 255.99 g/mol
InChI Key: UMJJUUHLYPFXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a pyrazole ring and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8BF3N2O2

Molecular Weight

255.99 g/mol

IUPAC Name

[4-pyrazol-1-yl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H8BF3N2O2/c12-10(13,14)8-6-7(11(17)18)2-3-9(8)16-5-1-4-15-16/h1-6,17-18H

InChI Key

UMJJUUHLYPFXBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N2C=CC=N2)C(F)(F)F)(O)O

Origin of Product

United States

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